Bumecaine

Description

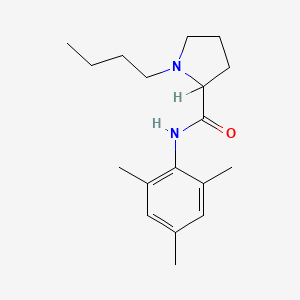

Structure

2D Structure

3D Structure

Properties

CAS No. |

30103-44-7 |

|---|---|

Molecular Formula |

C18H28N2O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4/h11-12,16H,5-10H2,1-4H3,(H,19,21) |

InChI Key |

VEPZOLKTNZOTTQ-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C |

Canonical SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C |

Other CAS No. |

30103-44-7 |

Related CAS |

19089-24-8 (hydrochloride) |

Synonyms |

umecain bumecain hydrochloride N-butyl-alpha-pyrrolidine carbonic acid mesidine pirromecaine pyromecaine pyromecaine-collagen pyrromecain |

Origin of Product |

United States |

Chemical Identity and Classification in Academic Research Contexts

Nomenclature and Potential Synonyms within Scientific Literature

Bumecaine is chemically identified as 1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide. nih.gov This systematic name precisely describes its molecular structure. In scientific and commercial literature, it is referred to by a variety of synonyms. The International Nonproprietary Name (INN) for the compound is this compound. chemspider.com Variations of this name, such as Bumecain, Bumecaina (Spanish), and Bumecainum (Latin), are also encountered. nih.govchemspider.com

Historically and in different research contexts, other names have been used, including Pyromecaine, Pyrromecaine, and Pyromekain. nih.govmedkoo.comdrugfuture.com The hydrochloride salt of the compound is often denoted as this compound hydrochloride or Pyrromecaine HCl. medkoo.comnih.gov Furthermore, it is identified by its Chemical Abstracts Service (CAS) Registry Number, which is 30103-44-7 for the free base and 19089-24-8 for the hydrochloride salt. nih.govmedkoo.com Other identifiers include the UNII (Unique Ingredient Identifier) B77K612SPZ. nih.gov

A comprehensive list of its names and identifiers is provided in the table below.

| Type | Identifier |

| IUPAC Name | 1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide nih.gov |

| INN | This compound chemspider.com |

| Synonyms | Bumecain, Bumecaina, Bumecainum, Pyromecaine, Pyrromecaine nih.govmedkoo.com |

| CAS Number (Free Base) | 30103-44-7 nih.gov |

| CAS Number (HCl) | 19089-24-8 medkoo.com |

| UNII | B77K612SPZ nih.gov |

Categorization within Amino Amide Local Anesthetic Compounds

This compound is classified as an amino amide local anesthetic. ontosight.ainih.gov This classification is based on its chemical structure, which, like other amide-type local anesthetics such as lidocaine (B1675312) and bupivacaine (B1668057), features an amide bond linking an aromatic portion and an amino group. wikipedia.orgfda.gov This structural characteristic distinguishes it from procaine-type local anesthetics, which possess an ester linkage. fda.gov The amide structure contributes to the stability of the molecule. wikipedia.org

The mechanism of action for amide local anesthetics involves the blockage of voltage-gated sodium channels in nerve cell membranes. nih.govnih.gov This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. nih.gov By preventing the transmission of nerve impulses, these compounds produce a temporary loss of sensation in the area of application. nih.gov this compound's lipophilicity is a key factor in its potency as a local anesthetic. ontosight.ai

Exploration of Obscure or Historical Designations

Beyond its common synonyms, this compound has been referred to by more obscure or historical names. "Pyromecaine" and "Pyrromecaine" are notable examples that appear in older literature and some chemical databases. medkoo.comdrugfuture.com The name "Pyromekain" is also listed as a synonym. nih.govdrugfuture.com Another less common designation is N-butyl-alpha-pyrrolidine carbonic acid mesidine. nih.gov These varied names reflect the compound's history and its study by different research groups over time. The World Health Organization's INN system aims to standardize drug nomenclature to avoid confusion arising from multiple names for the same substance. who.intwho.int

Synthetic Methodologies and Derivatization Research

Established Synthetic Pathways for the Compound Class

The synthesis of bumecaine and its structural relatives, such as bupivacaine (B1668057) and mepivacaine (B158355), often relies on well-documented chemical reactions. These pathways are designed to construct the characteristic amide linkage and piperidine (B6355638) ring system of the final molecule.

Reductive Acylation Techniques

A key method for the catalytic synthesis of local anesthetics like this compound (also known as pyromecaine) is reductive acylation. researchgate.net This process is noted for its efficiency under mild conditions, typically involving temperatures between 20–50°C and hydrogen at atmospheric pressure in an organic solvent, leading to high yields of the target product. researchgate.net Palladium-containing catalysts are frequently employed in these reactions. researchgate.netresearchgate.net For instance, the synthesis of mepivacaine, a related compound, has been achieved through the hydroacylation of 2,6-dimethylnitrobenzene in the presence of palladium nanoparticles bound to anion exchangers. researchgate.net This general approach highlights a catalytic route for producing various local anesthetics, including lidocaine (B1675312), bupivacaine, and trimecaine, demonstrating its versatility in this compound class. researchgate.net

Multi-step Synthetic Routes (e.g., involving piperidinecarboxylic acid, protected intermediates)

Multi-step synthesis provides a robust and controlled pathway to this compound and its analogues, often starting from piperidine-based precursors. A common key intermediate for this class of compounds is 2-piperidinecarboxylic acid. google.comgoogle.com

A representative synthesis involves several key transformations:

Protection: The synthesis often begins by protecting the amine group of 2-piperidinecarboxylic acid. For example, a protecting group like Carboxybenzyl (Cbz) can be added in an alkaline aqueous solution. google.com

Condensation/Amidation: The protected intermediate is then coupled with an aniline (B41778) derivative, such as 2,6-dimethylaniline. This condensation step forms the critical amide bond. The reaction can be carried out in a solvent like dimethylformamide (DMF) using a catalyst. google.comgoogle.com

Deprotection and Butylation: Following the formation of the amide, the protecting group is removed, and the final alkyl group (a butyl group for bupivacaine) is introduced via a substitution reaction, for instance, using bromo-n-butane. google.com

Some methods focus on creating specific stereoisomers, such as (S)-bupivacaine, by starting with a chiral precursor like (S)-2-piperidinecarboxylic acid. google.com The synthesis can also involve the use of chiral auxiliaries, such as (R)-4-benzyl-2-oxazolidinone, to guide the stereochemistry through steps of amidation, asymmetric alkylation, hydrolysis, and cyclization. google.com

Design and Synthesis of Advanced Delivery Systems

To enhance the therapeutic profile of this compound-related anesthetics, significant research has been directed toward creating advanced delivery systems that allow for controlled and prolonged release.

Hyaluronan-Tethered Conjugates for Controlled Release

One advanced strategy involves conjugating bupivacaine, a close structural analogue of this compound, to hyaluronan (HA), a naturally occurring biopolymer. nih.gov This approach aims to prolong the duration of local anesthesia by creating a slow-release depot. nih.gov

The synthesis of these conjugates involves a multi-step chemical process:

First, bupivacaine is chemically modified to prepare it for conjugation. nih.gov

Separately, the carboxyl groups of HA are modified to introduce a free sulfhydryl group (HA-SH). nih.gov

Finally, the modified bupivacaine is reacted with the HA-SH to form the HA-bupivacaine conjugate, connected via a hydrolyzable linker. nih.gov

In vitro studies of these conjugates have demonstrated a significantly extended release profile. While bupivacaine simply mixed with HA had a release half-life of 0.4 hours, the conjugated form extended this to 16.9 hours. nih.gov The bupivacaine was confirmed to be released in its chemically unaltered form. nih.gov

Integration into Polymer Hydrogel Formulations

Hydrogels, which are three-dimensional networks of crosslinked polymers capable of holding large amounts of water, serve as excellent vehicles for the controlled release of local anesthetics. mdpi.comgoogle.com Their soft and flexible nature mimics natural tissues. mdpi.com Bupivacaine has been successfully incorporated into various hydrogel formulations to achieve sustained release. mdpi.comnih.gov

The composition of the hydrogel significantly influences the drug release kinetics. For example, in a study using sodium hyaluronate (HA)-based hydrogels, the addition of other synthetic polymers was investigated. mdpi.com The viscosity of the hydrogel was found to be a key factor, with higher viscosity leading to slower drug release. A formulation doped with an ammonium (B1175870) acryloyldimethyltaurate/VP copolymer (AX) exhibited the highest viscosity and the slowest release of bupivacaine. mdpi.com

Another innovative system involves a composite hydrogel made of chitosan (B1678972) (CS) and genipin (B1671432) (GP) as the hydrophilic shell, loaded with poly(ε-caprolactone) (PC) nanocapsules containing the drug. nih.gov This formulation achieved a release of 99.2% of the bupivacaine over a period of 36 hours. nih.gov The hydrogel matrix can be composed of a wide array of polymers, including poly(acrylic acid), poly(vinyl alcohols), and various copolymers, allowing for tunable release properties. mdpi.comgoogle.com

Development of Novel Analogues and Derivatives

The development of novel analogues within the "-caine" class of local anesthetics is an ongoing area of pharmaceutical chemistry. who.intantibodysociety.orgwho.int this compound is part of a large family of compounds that share a common structural scaffold, which can be systematically modified to optimize potency and other pharmacological properties. google.com

The general structure consists of an aromatic head, an intermediate linker (often an ester or amide), and a hydrophilic tail (usually a tertiary amine). Variations in any of these three parts can lead to new derivatives. The World Health Organization's International Nonproprietary Names (INN) list includes numerous related compounds, illustrating the breadth of this chemical class. who.intantibodysociety.orgwho.int

Examples of such analogues include:

Bupivacaine: Differs from this compound in the N-alkyl group on the piperidine ring. who.int

Lidocaine: Features a diethylamino group instead of a piperidine ring. researchgate.net

Mepivacaine: Has a methyl group on the piperidine nitrogen. researchgate.net

Trimecaine: A structural relative with modifications to the aromatic ring. researchgate.net

Clibucaine, Clodacaine, and Fexicaine: Other examples of derivatives within this extensive family. who.intantibodysociety.org

The synthesis of these analogues follows similar chemical principles, such as the acylation and alkylation reactions described previously, but with different starting materials to achieve the desired structural modifications.

Structural Modifications of Piperidine Core

The piperidine moiety is a crucial component of many local anesthetics, influencing their pharmacokinetic properties. Modifications to this heterocyclic ring have been a key area of investigation in the development of new analogues.

Research into the structural modification of related local anesthetics like ropivacaine (B1680718) has often focused on substitutions on the piperidine ring. nih.gov For instance, different alkyl groups have been used to replace the –CH2CH2CH3 group on the piperidine. nih.gov In one study, a series of new substituted imines were designed where, in addition to phenyl group substitutions, the propyl group on the piperidine ring was replaced with various other substituents. nih.gov The synthesis of these analogues often involves reacting an intermediate, such as an α-chloro acetamide (B32628) compound, with the appropriately substituted piperidine. nih.gov For example, the synthesis of a lidocaine analogue, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidine) acetamide, was achieved by reacting the corresponding α-chloro acetamide intermediate with 4-methyl piperidine. nih.gov This particular modification, replacing the methyl groups on the benzene (B151609) ring of lidocaine with chlorine and using a 4-methyl-piperidine, was intended to improve the half-life and lipid solubility while reducing oxidative metabolism. nih.gov

The general synthetic strategy for creating such piperidine derivatives often involves a multi-step process. A common approach is the hydrogenation of substituted pyridine (B92270) precursors. organic-chemistry.orgmdpi.com Catalytic hydrogenation using agents like Rh/C or palladium on carbon is an effective method for converting pyridines to piperidines. organic-chemistry.org Another synthetic route involves the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation, offering an efficient pathway to nitrogen-containing heterocycles. organic-chemistry.org

Table 1: Examples of Piperidine Core Modifications in Local Anesthetic Analogues

| Base Compound | Modification on Piperidine Ring | Synthetic Precursors | Reference |

|---|---|---|---|

| Lidocaine Analogue | 4-methyl-piperidine replaces diethylamine | 2,6-dichloroaniline acetyl chloride, 4-methyl piperidine | nih.gov |

| Ropivacaine Analogue | Replacement of N-propyl group | Substituted imines | nih.gov |

| Piperine Derivatives | Substitution with butylamino or diethylamino side chains | Modified amide linkage of piperine | nih.gov |

Investigations of Thiazole (B1198619) and Isothiazole (B42339) Derivatives

Thiazole and isothiazole are important heterocyclic scaffolds in medicinal chemistry, known to be present in numerous pharmacologically active compounds. nih.govcapes.gov.br The incorporation of these rings into new molecular structures is a common strategy in drug discovery. nih.gov

The synthesis of thiazole derivatives can be achieved through various routes. One common method involves the reaction of a thiosemicarbazone with an appropriate electrophile. For instance, novel hybrid thiazoles have been synthesized by reacting sulfamethoxazolehydrazonoyl chloride with thiosemicarbazones in dioxane with a triethylamine (B128534) catalyst. nih.gov Generally, thiazole-based compounds are recognized as versatile building blocks for generating lead compounds due to the relative ease of synthesizing diverse derivatives. nih.gov

Isothiazole derivatives have also been explored for their biological activities. In one study, a series of novel isothiazole-thiazole derivatives were designed and synthesized based on the structure of 3,4-dichloroisothiazoles and the fungicide oxathiapiprolin. nih.gov The synthesis involved combining isothiazole and thiazole moieties to create hybrid compounds. nih.gov These investigations highlight the chemical accessibility and pharmacological interest in these heterocyclic systems, suggesting their potential as core structures in the design of new analogues of existing drugs like this compound. nih.govnih.gov

Table 2: Synthetic Approaches for Thiazole and Isothiazole Derivatives

| Heterocyclic Core | Synthetic Method | Key Reagents | Resulting Compounds | Reference |

|---|---|---|---|---|

| Thiazole | Condensation | 2-hydroxy benzaldehyde, ethyl acetoacetate, piperidine | 3-acetyl-2H-chromen-2-one derivatives | nih.gov |

| bis-Thiazoles | Cyclization | Sulfamethoxazolehydrazonoyl chloride, thiosemicarbazones | Thiazoles linked to azo-sulfamethoxazole | nih.gov |

| Isothiazole-Thiazole | Active Compound Derivatization | 3,4-Dichloroisothiazoles | Hybrid isothiazole-thiazole derivatives | nih.gov |

Synthesis of Chiral Xanthone-Based Analogues

Chirality plays a critical role in the biological activity of many drugs, including local anesthetics. researchgate.netmdpi.com The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. researchgate.net Bupivacaine, for example, is a chiral molecule, and studies have shown that its S(-)-enantiomer (levobupivacaine) has a more favorable safety profile than the R(+)-enantiomer or the racemic mixture. mdpi.comnih.gov This understanding has spurred research into the synthesis of single-enantiomer drugs, a process sometimes referred to as a "chiral switch". researchgate.netmdpi.com

In this context, the synthesis of chiral derivatives of xanthones (CDXs) represents a promising area of research. nih.gov Xanthones are considered privileged structures in drug development due to their wide range of biological activities and the potential for diverse substitution patterns. nih.gov A library of chiral xanthone (B1684191) derivatives has been synthesized by coupling a carboxyxanthone with both enantiomers of proteinogenic amino esters. nih.gov This "chiral pool" strategy utilizes readily available chiral building blocks to create new chiral molecules. nih.gov

The synthesis typically involves activating a carboxylic acid on the xanthone core, such as 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid (XCAR-1), and then coupling it with an amino ester. nih.gov Common coupling reagents used for this amide bond formation include COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.gov This methodology allows for the systematic creation of pairs of enantiomeric xanthone derivatives, enabling the investigation of enantioselectivity in their biological interactions. nih.gov

Table 3: Synthesis of Chiral Xanthone Derivatives

| Xanthone Substrate | Chiral Building Block | Coupling Reagent | Strategy | Reference |

|---|---|---|---|---|

| 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid (XCAR-1) | Enantiomers of proteinogenic amino esters | COMU and/or TBTU | Chiral Pool Synthesis | nih.gov |

Molecular Mechanisms of Action and Interactions

Voltage-Gated Sodium Channel Interaction

The primary mechanism by which Bumecaine, like other local anesthetics, achieves nerve impulse blockade involves its interaction with voltage-gated sodium channels (NaV).

Local anesthetics, including this compound, block nerve conduction by diminishing the tendency of voltage-dependent sodium channels to activate. This action stabilizes the neuronal membrane, thereby preventing the necessary influx of sodium ions required for depolarization and the generation of an action potential. Consequently, the propagation of electrical impulses along nerve fibers is inhibited nih.govpatsnap.comnih.govdrugbank.comresearchgate.netpfizermedicalinformation.compfizermedicalinformation.com. The effectiveness of this blockade and the subsequent progression of anesthesia are generally influenced by factors such as the diameter, myelination, and conduction velocity of the affected nerve fibers nih.govdrugbank.compfizermedicalinformation.com. Clinically, the loss of nerve function typically proceeds in a specific order: first pain, followed by temperature sensation, then touch, proprioception, and finally, skeletal muscle tone nih.govdrugbank.compfizermedicalinformation.com.

This compound, similar to bupivacaine (B1668057) and other local anesthetics, binds to the intracellular region of voltage-gated sodium channels patsnap.comnih.govdrugbank.com. These compounds exhibit a selective inhibitory effect on the open and inactivated conformational states of the Na+ channels nih.govyoutube.comelifesciences.orgbme.hu. The binding affinity is often enhanced for channels in their inactivated state, leading to a phenomenon known as "use-dependent" or "state-dependent" block. This implies that channels that are frequently activated or undergo prolonged depolarization become more susceptible to blockade drugbank.comyoutube.comelifesciences.orgbme.hu. This preferential binding to the inactivated state prolongs the channel's refractory period, effectively preventing its return to the resting state and thereby inhibiting further action potential propagation youtube.comfrontiersin.org.

Local anesthetics are characterized by a molecular structure comprising an aromatic ring, a connecting group (which can be an ester or an amide linkage), and an ionizable amine group nih.gov. For these compounds to exert their intracellular effect, they typically penetrate the nerve membrane as a neutral, uncharged free base nih.gov. Once inside the cell, the compound can become ionized, and it is primarily the ionized or cationic form that is believed to interact with and block the inner pore of the voltage-gated sodium channel nih.govyoutube.com. The lipophilic nature of the uncharged form facilitates its diffusion across the neuronal membrane patsnap.com. Furthermore, hydrophobic local anesthetic molecules may access the channel pore from the lipid phase through lateral fenestrations within the channel structure frontiersin.org. Conversely, charged molecules are generally thought to access and bind to the channel primarily when it is in an open state frontiersin.org.

Modulation of Other Ion Channels and Receptors

Beyond their well-established effects on voltage-gated sodium channels, local anesthetics like this compound can also modulate the activity of other ion channels and receptors, particularly at higher concentrations.

Research indicates that local anesthetics, including bupivacaine, can modulate various neuronal channels in addition to their primary action on sodium channels, notably affecting N-Methyl-D-Aspartate (NMDA) receptor currents nih.govresearchmap.jpnih.gov. Bupivacaine has been shown to inhibit these currents nih.govresearchmap.jpnih.govmedchemexpress.commedchemexpress.com. This inhibitory effect can be attributed to a voltage-dependent "foot-in-the-door" pore block and an allosteric gating mechanism nih.gov. The inhibition of NMDA receptor currents appears to be state-independent and can involve binding to both extracellular and intracellular inhibitory sites via hydrophilic and hydrophobic pathways nih.gov. Studies have demonstrated that bupivacaine reduces NMDA-induced whole-cell currents in dorsal horn spinal slices and in recombinant receptors nih.govresearchmap.jp. Importantly, this effect is not dependent on sodium channel blockade or calcium channel blockade, suggesting a direct modulatory action on NMDA receptors researchmap.jp.

Local anesthetics, including bupivacaine, have been observed to interact with and block both calcium and potassium channels, particularly when present at higher, potentially toxic, concentrations nih.govmedchemexpress.commedchemexpress.comnih.govzsmu.edu.ua.

Calcium Channels: Local anesthetics can bind to and allosterically modify 1,4-dihydropyridine-sensitive L-type calcium channels, leading to a reduction in calcium influx in various tissues nih.govnih.gov. The effects of bupivacaine anesthesia can be influenced by modulators of these channels; L-type Ca++ channel agonists may decrease the duration and potency of bupivacaine's anesthetic action, while antagonists such as nifedipine (B1678770) and nicardipine (B1678738) can enhance its effects nih.govorthobullets.comiiab.mehandwiki.org. However, other voltage-sensitive calcium channel subtypes (e.g., N-, T-, P-, Q-type) may not be significantly affected nih.gov.

Potassium Channels: Bupivacaine has been shown to inhibit a variety of potassium channels, including hERG, rKv1.4, rKv4.3, hKvLQT1, and ATP-sensitive potassium (KATP) channels, particularly those found in the cardiovascular system nih.govmedchemexpress.commedchemexpress.comnih.govnih.govresearchgate.netnih.gov. The binding and inhibitory effects on potassium channels can be influenced by the channel's activation state, inactivation processes (C-type and N-type), and its subunit composition nih.gov. This inhibition is often described as a nonspecific pore blockade within the inner mouth region of the channel nih.gov. The inhibitory effects on KATP channels are stereoselective and tissue-specific, with a notable higher potency observed on cardiac KATP channels compared to vascular KATP channels nih.gov.

Interaction with Prostaglandin (B15479496) E2 Receptors (PGE2EP1 Subtype)

Membrane and Lipid Bilayer Biophysics

Local anesthetics are amphiphilic molecules, possessing both hydrophobic and hydrophilic moieties, which enables their interaction with the lipid bilayers of cell membranes nih.govmedscape.com. This interaction is considered a significant component of their mechanism of action, complementing their direct binding to specific protein receptors.

The membrane lipid theory proposes that local anesthetics exert their effects by interacting with and modifying the physicochemical properties of lipid bilayers nih.govresearchgate.netnih.gov. This theory posits that drug molecules must diffuse through lipid barriers and penetrate into or across the lipid bilayers of cell membranes to reach their sites of action nih.govresearchgate.net. Amphiphilic local anesthetics engage in both hydrophobic interactions with the aliphatic acyl chains of phospholipids (B1166683) and electrostatic interactions with the charged polar head-groups of phospholipids nih.gov. These interactions lead to alterations in membrane properties such as fluidity, order, microviscosity, and permeability nih.gov. Such modifications can directly inhibit membrane functions or indirectly alter the lipid environments surrounding transmembrane proteins, potentially leading to conformational changes and subsequent inhibition of channel functions, including voltage-gated ion channels nih.govresearchgate.net. This general mechanism, observed across various local anesthetics, is expected to apply to this compound, influencing its ability to modulate nerve excitability.

Studies on various local anesthetics, including bupivacaine, lidocaine (B1675312), and ropivacaine (B1680718), consistently demonstrate their ability to increase the fluidity of model liposomal membranes and biomimetic membranes nih.govnih.govresearchgate.netsemanticscholar.orgnih.gov. This fluidizing effect is often concentration-dependent nih.govsemanticscholar.orgnih.gov. For instance, bupivacaine and ropivacaine have been shown to interact with nerve cell-mimetic membranes, increasing their fluidity at clinically relevant concentrations nih.gov. Similarly, lidocaine, prilocaine (B1678100), bupivacaine, ropivacaine, and mepivacaine (B158355) have been reported to increase the fluidity of liposomal membranes nih.gov. The extent of membrane fluidization can vary depending on the specific local anesthetic and the lipid composition of the membrane researchgate.net. As a local anesthetic, this compound is anticipated to induce similar fluidity changes in model liposomal membranes, contributing to its anesthetic action.

The interaction of local anesthetics with lipid membranes is significantly influenced by the membrane's phospholipid composition and cholesterol content nih.govnih.govnih.govresearchgate.netsemanticscholar.org. Local anesthetics, predominantly existing as positively charged molecules at physiological pH, are known to interact electrostatically with anionic phospholipids nih.govnih.gov. Increasing the content of anionic phospholipids, such as cardiolipin, phosphatidic acid (POPA), and phosphatidylglycerol (POPG), enhances the membrane-fluidizing effects of local anesthetics nih.govnih.govresearchgate.net. Cardiolipin, in particular, has been shown to be highly effective in enhancing the membrane-fluidizing effects of bupivacaine and ropivacaine, correlating with their cardiotoxicity nih.govresearchgate.net.

Free Radical Scavenging and Antioxidant Activity

Recent research indicates that local anesthetics may possess antioxidant properties through their ability to scavenge free radicals semanticscholar.orgnih.gov. This activity can contribute to their broader clinical effects, potentially mitigating oxidative stress in various physiological contexts.

The free radical scavenging and antioxidant activities of local anesthetics are typically assessed using various in vitro methodologies. Common assays include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (Ferric Reducing Antioxidant Power) assay nih.govqau.edu.pknih.gov. Beyond these, specific radical scavenging activities against hydroxyl radicals, ascorbyl free radicals, singlet oxygen, tert-butoxyl radicals, nitric oxide, and tyrosyl radicals are also evaluated semanticscholar.org.

Studies on amide-based local anesthetics, such as mepivacaine, lidocaine, bupivacaine, and dibucaine, have demonstrated their ability to scavenge hydroxyl radicals, ascorbyl free radicals, and singlet oxygen in a dose-dependent manner semanticscholar.org. For instance, these compounds dose-dependently scavenged singlet oxygen with varying IC50 values semanticscholar.org. While bupivacaine and ropivacaine have shown scavenging effects in the ABTS assay, their antioxidant activity was found to be weaker and slower compared to lidocaine nih.gov. It is important to note that some studies have reported that certain free radicals, such as superoxide (B77818) anion, tert-butyl peroxyl radical, and DPPH, were not scavenged by the tested local anesthetics, including bupivacaine semanticscholar.org. This suggests a selective scavenging activity rather than a broad-spectrum antioxidant effect semanticscholar.org. The antioxidant activity of local anesthetics can also be influenced by the lipophilicity of the environment nih.gov. While direct experimental data on this compound's specific free radical scavenging and antioxidant activity using these in vitro methodologies were not explicitly found in the provided search results, its structural similarity to other amide-type local anesthetics suggests it may exhibit a comparable antioxidant profile.

Quantum Chemical Elucidation of Radical Reaction Mechanisms

Similarly, detailed research findings regarding the quantum chemical elucidation of radical reaction mechanisms specifically for this compound were not found in the reviewed scientific literature. Studies employing quantum chemistry methods to understand reaction mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET), have been applied to other local anesthetics to determine their antioxidant potential and reaction pathways frontiersin.orgresearchgate.netnih.govnih.govnih.gov. However, specific computational insights into this compound's radical reaction mechanisms are not present in the available data.

Supramolecular Chemistry and Molecular Encapsulation

Formation of Cyclodextrin (B1172386) Inclusion Complexes

Research findings specifically detailing the formation of cyclodextrin inclusion complexes with this compound are not available in the conducted literature search. Cyclodextrins, particularly β-cyclodextrin and its derivatives, are widely recognized for their ability to form inclusion complexes with various drug molecules to enhance properties such as aqueous solubility and stability google.comnih.govresearchgate.netnih.gov. While studies have investigated the complexation of other local anesthetics like bupivacaine and lidocaine with cyclodextrins nih.govnih.gov, specific data on this compound's interaction and complex formation with cyclodextrins are not provided in the retrieved information.

Computational Molecular Docking and Stability Analysis of Complexes

No specific computational molecular docking studies or stability analyses of cyclodextrin complexes involving this compound were found in the reviewed literature. Computational methods, such as molecular docking, are commonly employed to predict binding affinities and analyze the stability and orientation of drug-cyclodextrin complexes nih.govresearchgate.net. These methods provide valuable insights into the host-guest interactions. However, the application of such computational analyses specifically to this compound-cyclodextrin complexes is not detailed in the available research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Elucidation of Core Molecular Architecture Contributions

The aromatic head of bupivacaine (B1668057), a 2,6-dimethylphenyl group, is the primary determinant of the molecule's lipophilicity. nih.gov This characteristic is crucial for its ability to penetrate the lipid-rich nerve sheath and axonal membranes to reach its site of action—the voltage-gated sodium channels. nih.govwikipedia.org The degree of lipid solubility directly correlates with the anesthetic's potency; greater solubility enhances the drug's capacity to cross these biological barriers, meaning a larger proportion of the administered dose can access the neurons. nih.gov Substitutions on this aromatic ring can modulate this property, with additions like alkyl groups generally increasing lipophilicity and, consequently, potency. youtube.comresearchgate.net

At the other end of the molecule, the hydrophilic amine terminal, contained within a piperidine (B6355638) ring, functions as a reversible proton acceptor. youtube.com This tertiary amine group is pivotal for the molecule's water solubility, allowing it to be formulated as a stable salt for administration. nih.gov It acts as a chemical "on-off switch"; in the extracellular fluid, a portion of the amine exists in its uncharged, lipid-soluble form, enabling membrane traversal. Once in the more acidic axoplasm, it becomes protonated (cationic), which is the active form that binds to the sodium channel receptor. nih.govwikipedia.org

Bupivacaine is classified as an amino-amide because of the amide bond connecting its aromatic ring and piperidine ring. youtube.com This linkage is a critical feature that distinguishes it from older local anesthetics like procaine (B135), which possess an ester linkage. The nature of this intermediate chain profoundly influences the molecule's stability, metabolism, and duration of action. pixorize.comnih.gov

Amide-linked anesthetics like bupivacaine are chemically more stable in solution than their ester counterparts. pixorize.comdrugbank.com Their metabolism is also fundamentally different. While ester-type anesthetics are rapidly hydrolyzed in the plasma by pseudocholinesterases, amides undergo slower enzymatic degradation in the liver. researchgate.netmdpi.com This slower metabolic clearance is a significant factor contributing to bupivacaine's long duration of action. mdpi.com However, this stability and slower metabolism also mean that systemic toxicity can be more pronounced with amides compared to esters, which are cleared more rapidly. pixorize.com

| Characteristic | Amide Linkage (e.g., Bupivacaine) | Ester Linkage (e.g., Procaine) |

|---|---|---|

| Metabolism | Slow, Hepatic (Liver) | Rapid, Plasma Cholinesterases |

| Chemical Stability | More Stable | Less Stable, Prone to Hydrolysis |

| Duration of Action | Longer | Shorter |

| Systemic Toxicity Potential | Higher | Lower |

| Allergic Reactions | Rare | More Common (due to PABA metabolite) |

Correlations with Physico-Chemical Parameters

The anesthetic profile of bupivacaine is not only defined by its structural components but also by its inherent physicochemical properties, such as its pKa and stereochemistry. These parameters govern its interaction with biological environments from the moment of administration to its binding at the receptor level.

The pKa, or acid dissociation constant, is a key determinant of the onset of action for a local anesthetic. wikipedia.org Bupivacaine has a pKa of approximately 8.1. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, a local anesthetic with a lower pKa will have a greater proportion of its molecules in the uncharged, base form. wikipedia.org It is this lipid-soluble base form that readily diffuses across the nerve membrane.

Since bupivacaine's pKa is relatively high compared to physiological pH, a smaller fraction exists in the non-ionized form upon injection, leading to a slower onset of action compared to agents like lidocaine (B1675312) (pKa ~7.9). drugbank.com In environments with lower pH, such as infected tissues, an even greater proportion of the anesthetic will be in the ionized form, further impeding its ability to cross the nerve membrane and reducing its effectiveness. researchgate.net

| Local Anesthetic | pKa | % Non-Ionized at pH 7.4 | Relative Onset of Action |

|---|---|---|---|

| Mepivacaine (B158355) | 7.6 | ~39% | Fast |

| Lidocaine | 7.9 | ~24% | Fast |

| Bupivacaine | 8.1 | ~17% | Slower |

| Procaine | 9.0 | ~2% | Slow |

Bupivacaine is a chiral molecule and is clinically used as a racemate, a mixture of its two enantiomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine (levobupivacaine). Stereochemistry plays a crucial role in the interaction of these enantiomers with biological targets, particularly ion channels and cell membranes, leading to differences in both efficacy and toxicity.

Studies have shown that the (R)-(+)-enantiomer generally exhibits a higher potency and a greater propensity for cardiotoxicity compared to the (S)-(-)-enantiomer. This stereoselectivity is thought to arise from differential interactions at the sodium channel binding site. Molecular modeling suggests that while both enantiomers can form a stable π-π interaction with aromatic amino acid residues at the receptor site, the spatial arrangement of the N-substituent differs significantly, which could account for the higher potency of the (R)-form. Furthermore, interactions with the lipid membrane itself can be stereospecific, particularly in cholesterol-containing membranes, with the (R)-(+)-enantiomer causing greater membrane disorder. These findings led to the clinical development of levobupivacaine (B138063) and ropivacaine (B1680718) (a related pure S-enantiomer) as alternatives with potentially improved safety profiles.

Rational Design Principles for Functional Modulation

The knowledge gleaned from SAR and QSAR studies on bupivacaine and other local anesthetics provides a framework for the rational design of new molecules with tailored functional properties. The goal is to optimize anesthetic activity while minimizing unwanted side effects.

Key design principles include:

Modulating Lipophilicity: The potency and duration of action can be fine-tuned by altering substitutions on the aromatic ring. Increasing the length of alkyl groups on this ring or on the amine can enhance lipid solubility, leading to higher potency. However, this must be balanced, as excessive lipophilicity often correlates with increased toxicity.

Optimizing the Intermediate Chain: The choice of an amide linkage is preferred for longer duration of action and greater stability. The length of the intermediate chain is also critical, with an optimal length allowing for effective binding to the sodium channel. mdpi.com

Controlling Stereochemistry: The development of single-enantiomer drugs, such as levobupivacaine, is a direct result of understanding the stereochemical determinants of toxicity. Future design efforts will likely continue to focus on synthesizing pure enantiomers to exploit favorable therapeutic windows.

Targeting Specific Ion Channels: While the primary target is the voltage-gated sodium channel, local anesthetics can also interact with other channels, such as potassium and calcium channels. Rational design can aim to increase selectivity for specific sodium channel subtypes involved in pain transmission or modulate interactions with other channels to achieve desired effects, such as antiarrhythmic properties.

By systematically modifying the aromatic ring, intermediate linkage, and amine group, and by controlling for stereochemistry, medicinal chemists can rationally design next-generation local anesthetics with improved clinical profiles.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling in Experimental Systems

Population Pharmacokinetic-Pharmacodynamic Model Development in Non-Human Subjects

Investigation of Absorption Dynamics in Preclinical Models (e.g., biphasic processes)

Investigations into the absorption dynamics of Bumecaine, including the presence of biphasic processes in preclinical models, were not identified in the conducted searches.

Tissue Distribution and Accumulation Profiles in Animal Models (e.g., sciatic nerve, muscle)

Specific data regarding the tissue distribution and accumulation profiles of this compound in animal models, such as in the sciatic nerve or muscle tissue, were not found in the reviewed literature.

Ex Vivo Pharmacodynamic Endpoint Verification (e.g., compound action potentials)

Verification of ex vivo pharmacodynamic endpoints for this compound, such as its effects on compound action potentials, is not detailed in the currently available scientific information.

Mechanistic Studies of Prolonged Action in Novel Formulations or Combinations

Mechanistic studies elucidating the prolonged action of this compound in novel formulations or combinations are not documented in the publicly accessible research findings.

Advanced Analytical Methodologies and Assay Development for Research

Chromatographic Techniques for Research Quantification

Chromatographic techniques are indispensable tools in analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in complex matrices.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, utilizing smaller particle size columns and higher pressures to achieve faster separations, increased resolution, and enhanced sensitivity. UPLC assay development aims to provide rapid and efficient quantification, which is particularly beneficial in high-throughput research environments. The principles of method development and validation for UPLC largely mirror those of HPLC, emphasizing speed and efficiency without compromising analytical quality. Despite the general advantages of UPLC for pharmaceutical analysis, specific published research detailing the development of UPLC assays for Bumecaine is not found in the reviewed literature.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful analytical technique offering exceptional sensitivity and selectivity, making it ideal for multi-analyte research and the quantification of compounds in complex biological or chemical matrices. The ESI interface allows for the gentle ionization of a wide range of molecules, while tandem mass spectrometry provides highly specific detection by monitoring characteristic fragmentation patterns. This technique is invaluable for identifying and quantifying a target compound alongside its impurities, metabolites, or co-administered substances. While LC-MS/MS is a standard for many pharmaceutical analyses, specific studies detailing its application for multi-analyte research involving this compound were not identified in the search results.

Ion Chromatography (IC) is a chromatographic technique specifically designed for the separation and quantification of ionic and ionizable species. It is particularly useful for the analysis of inorganic and organic ions, including counterions, impurities, and specific constituents that are ionic in nature. IC methods involve an ion-exchange stationary phase and an aqueous mobile phase, typically coupled with conductivity detection. For a compound like this compound, if it or its related substances possess ionic characteristics, IC could be employed for specific constituent analysis, such as determining residual salts or ionic impurities from its synthesis. However, specific research outlining the development or application of ion chromatographic methods for this compound or its specific ionic constituents is not documented in the provided information.

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, proactive approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. When applied to analytical method development (Analytical Quality by Design, AQbD), QbD principles aim to create robust, reliable, and fit-for-purpose analytical methods. This involves identifying the Analytical Target Profile (ATP), Critical Analytical Attributes (CAAs), and Critical Method Parameters (CMPs), followed by risk assessment, experimental design (e.g., Design of Experiments, DoE), and the establishment of a Method Operable Design Region (MODR). The implementation of QbD enhances method robustness and ensures consistent performance throughout the method's lifecycle. While QbD is increasingly adopted in pharmaceutical analytical development, specific published studies detailing the application of QbD principles for the analytical method development of this compound were not found.

Spectrophotometric Approaches for In Vitro Dissolution and Release Studies

Spectrophotometric approaches, particularly UV-Visible spectrophotometry, are commonly employed for in vitro dissolution and release studies due to their simplicity, speed, and cost-effectiveness. These studies are crucial for assessing the drug release characteristics from various formulations, providing insights into their potential bioavailability. By monitoring the absorbance of the dissolved drug over time at a specific wavelength, a dissolution profile can be generated. While spectrophotometry is a fundamental technique for such studies, specific research detailing the use of spectrophotometric approaches for in vitro dissolution and release studies of this compound is not extensively reported in the available literature. General dissolution studies for compounds like this compound, often involving analysis by other techniques like HPLC, have been mentioned in broader contexts of drug-cyclodextrin complexes researchgate.net.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are crucial for understanding the electronic structure, molecular geometry, and reactivity of chemical compounds. These calculations can provide insights into bond strengths, charge distribution, spectroscopic properties, and reaction mechanisms. For local anesthetics, such calculations can help predict their pKa values, conformational preferences, and potential sites for metabolic transformation or interaction with biological receptors.

While quantum chemical calculations have been applied to the substrates involved in the synthesis of local anesthetics, including pyromecaine (Bumecaine), to describe electronic and steric effects on reaction rates, specific detailed research findings focusing on this compound's intrinsic electronic structure or reactivity via such calculations are not widely available in the public domain. nih.gov

Molecular Dynamics Simulations for Biological Interface Interactions

Molecular Dynamics (MD) simulations are computational techniques used to observe the time-dependent behavior of molecular systems. In the context of drug discovery, MD simulations are invaluable for studying the dynamic interactions between drug molecules and biological interfaces, such as proteins (e.g., ion channels, receptors), lipid membranes, or nucleic acids. These simulations can reveal binding poses, conformational changes upon binding, and the stability of drug-target complexes, providing atomic-level insights into mechanisms of action.

Although molecular docking and molecular dynamics simulations are broadly employed to investigate interactions of various compounds with biological systems, including bacterial components like Acinetobacter baumannii, specific detailed studies employing molecular dynamics simulations to elucidate this compound's interactions with biological interfaces are not readily found in current scientific literature. youtube.com

Theoretical Modeling of Supramolecular Host-Guest Systems

Theoretical modeling of supramolecular host-guest systems involves computational approaches to predict and understand the formation, stability, and structure of complexes where a "guest" molecule is encapsulated within a "host" molecule. This is particularly relevant for improving drug solubility, stability, and bioavailability, often involving cyclodextrins or cucurbiturils as host molecules. Computational methods, including molecular docking, MD simulations, and quantum mechanics, are used to determine optimal inclusion geometries, binding affinities, and the forces driving complex formation.

While extensive theoretical modeling and experimental studies have been conducted on the host-guest complexation of various local anesthetics and other pharmaceutical compounds with cyclodextrins and cucurbiturils to enhance their physicochemical properties, specific detailed research findings on the theoretical modeling of this compound within supramolecular host-guest systems are not widely reported in the academic literature. researchgate.netresearchgate.netnih.govnih.gov

Historical Development and Research Evolution of the Compound Class

Chronological Review of Local Anesthetic Chemical Research

The historical development of local anesthetics began with the isolation of cocaine from coca leaves in 1860 by Albert Niemann. scispace.com Carl Koller introduced cocaine into clinical practice in 1884 as a topical anesthetic for ophthalmological surgery, marking a significant milestone in pain control. scispace.com However, the inherent toxicity and addictive potential of cocaine necessitated the search for safer synthetic alternatives. ontosight.aigoogle.com

This quest led to the development of the first synthetic local anesthetics, primarily amino ester compounds. Alfred Einhorn synthesized procaine (B135) (marketed as Novocaine) in 1904, which became a widely adopted standard for local anesthesia due to its improved safety profile compared to cocaine. nih.govnih.gov Other early ester-type local anesthetics developed between 1891 and 1930 included tropocaine, eucaine, holocaine, orthoform, benzocaine, and tetracaine. google.com

A pivotal advancement occurred with the synthesis of the first amide-type local anesthetic, lidocaine (B1675312), by Nils Löfgren in 1943. medkoo.com The introduction of amide local anesthetics marked a significant shift in the field, as these compounds generally exhibited greater stability and a lower risk of allergic reactions compared to their ester counterparts. scispace.com Following lidocaine, other important amide local anesthetics were developed, such as mepivacaine (B158355) (1957), bupivacaine (B1668057) (1957), prilocaine (B1678100) (1959), etidocaine, and articaine. ontosight.aigoogle.commedkoo.comwikipedia.org

Bumecaine emerged as a later addition to the amide class of local anesthetics. While a specific discovery year is not widely documented, its inclusion in reviews alongside other synthetic amide anesthetics and its mention in research from the late 20th and early 21st centuries suggest its development in the modern era of local anesthetic chemistry. scispace.comresearchgate.netresearchgate.netgoogle.com Its classification as an amide-type local anesthetic places it within the lineage of compounds designed to offer improved properties over earlier generations. ontosight.aiontosight.ai

Evolution of Synthetic Strategies and Methodological Advancements

The evolution of synthetic strategies for local anesthetics has progressed from the initial isolation of natural products to sophisticated multi-step syntheses aimed at optimizing specific chemical and pharmacological properties. Early synthetic efforts focused on modifying the cocaine structure to reduce its undesirable effects while retaining anesthetic activity. The synthesis of procaine, for instance, involved the esterification of p-aminobenzoic acid with diethylaminoethanol. researchgate.net

For amide-type local anesthetics, such as this compound, the general synthetic approach involves the formation of an amide bond. This typically links an aromatic amine to a carboxylic acid derivative, followed by the introduction of the tertiary amine moiety. Methodological advancements in organic chemistry, including the use of specific catalysts and controlled reaction conditions, have significantly improved the efficiency and selectivity of these syntheses.

A notable synthetic strategy for this compound (also known as Pyromecaine) involves catalytic reductive acylation. This method facilitates the synthesis of this compound under mild conditions, specifically at temperatures ranging from 20 to 50°C, under atmospheric hydrogen pressure, and in organic solvents. researchgate.netresearchgate.net The use of palladium-containing catalysts has been instrumental in achieving target product yields ranging from 54% to 93% for compounds like this compound, lidocaine, bupivacaine, mepivacaine, and trimecaine. researchgate.netresearchgate.net This catalytic approach represents a significant advancement, allowing for more efficient and environmentally favorable production compared to older, less selective methods.

Paradigms in Structure-Activity Relationship Understanding Over Time

The understanding of Structure-Activity Relationships (SAR) in local anesthetics has been fundamental to their rational design and development. A key paradigm in local anesthetic SAR is the recognition of a common tripartite structure: a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group. researchgate.netnih.gov

Lipophilic Aromatic Ring: This part of the molecule is crucial for penetration through the lipid-rich nerve membrane. Modifications to the aromatic ring, such as the addition of alkyl groups, can influence the compound's lipophilicity and, consequently, its potency and duration of action.

Intermediate Chain: This linker region determines the chemical class of the local anesthetic. It can be either an ester or an amide bond.

Ester Linkage: Ester-linked local anesthetics (e.g., procaine) are readily hydrolyzed by plasma esterases, leading to a shorter duration of action and a higher potential for allergic reactions due to the formation of p-aminobenzoic acid metabolites. scispace.com

Amide Linkage: Amide-linked local anesthetics (e.g., lidocaine, this compound) are more stable to hydrolysis and are primarily metabolized in the liver. This generally results in a longer duration of action and a lower incidence of allergic reactions. scispace.com

Hydrophilic Amine Group: This tertiary or secondary amine group is typically protonated at physiological pH, allowing the molecule to exist in both ionized and unionized forms. The unionized form facilitates diffusion across the nerve membrane, while the ionized form is generally responsible for binding to the sodium channels and blocking nerve conduction. scispace.com

This compound's structure, 1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide, exemplifies these SAR principles.

The 2,4,6-trimethylphenyl group serves as the lipophilic aromatic moiety. The three methyl groups on the phenyl ring contribute to its lipophilicity and steric bulk, which can influence receptor binding and metabolic stability.

The carboxamide group forms the amide linkage, classifying this compound as an amide-type local anesthetic. This amide bond confers metabolic stability compared to ester-linked compounds.

The high lipophilicity of this compound, as noted in research, is a direct consequence of its specific structural features, particularly the alkyl substituents on both the aromatic ring and the pyrrolidine (B122466) nitrogen. ontosight.ai This lipophilicity is a critical determinant of its potency, enabling efficient penetration of nerve membranes to reach its site of action: the voltage-gated sodium channels. By reversibly blocking these channels, this compound inhibits the influx of sodium ions, thereby preventing the generation and conduction of nerve impulses. ontosight.ainih.govontosight.ai

The ongoing understanding of SAR continues to guide the development of new local anesthetics with tailored properties, including optimized potency, duration, and metabolic profiles.

Q & A

Q. How can researchers optimize the synthesis of Bumecaine to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst load) and employ purification techniques like column chromatography or recrystallization. Use high-purity reagents (≥98%) with documented sources and batch numbers . Characterize intermediates and final products via NMR, HPLC, and mass spectrometry to validate purity and structure . Report yields as mass percentages relative to theoretical maxima, and include detailed protocols for reproducibility .

Q. What experimental parameters are critical for evaluating this compound’s preliminary pharmacological activity?

- Methodological Answer : Design dose-response studies using in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Specify compound concentrations (e.g., IC₅₀, EC₅₀) and replicate experiments ≥3 times to ensure statistical significance (p<0.05). Use standardized cell lines or tissues, and document sources (e.g., ATCC numbers) . For in vivo models, justify species selection (e.g., murine vs. primate) and ethical approval protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy data?

- Methodological Answer : Analyze discrepancies through:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution to identify metabolic instability or poor absorption .

- Model relevance : Assess whether in vitro assays (e.g., isolated receptors) reflect the complexity of in vivo systems (e.g., whole-organism interactions) .

- Statistical rigor : Apply multivariate regression to isolate confounding variables (e.g., dosing frequency, formulation) . Publish null/negative findings to avoid publication bias .

Q. What strategies are recommended for comparative studies of this compound and its structural analogs?

- Methodological Answer :

- SAR Analysis : Systematically modify functional groups (e.g., substituents on aromatic rings) and correlate changes with activity using QSAR models .

- Binding assays : Use crystallography or molecular docking to map interactions with target proteins; validate with mutagenesis studies .

- Cross-study validation : Compare results with prior literature, addressing differences in assay conditions (e.g., buffer pH, temperature) through meta-analysis .

Q. How can researchers design experiments to investigate this compound’s mechanism of action amid conflicting prior hypotheses?

- Methodological Answer :

- Omics integration : Combine transcriptomics/proteomics to identify downstream pathways affected by this compound .

- Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets and observe phenotypic rescue .

- Contradiction analysis : Apply dialectical frameworks to prioritize hypotheses (e.g., principal vs. secondary mechanisms) and design falsification experiments .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent toxicity?

- Methodological Answer : Use probit analysis for LD₅₀ calculations and Kaplan-Meier survival curves for longitudinal toxicity. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) . Archive raw data in repositories like Figshare or Zenodo for transparency .

Q. How should researchers address discrepancies in this compound’s reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Replicate measurements under standardized conditions (e.g., USP buffer systems, 25°C). Validate methods via inter-laboratory comparisons and cite instrumental parameters (e.g., HPLC column type, detection wavelength) . If contradictions persist, conduct sensitivity analyses to identify methodological outliers .

Ethical & Reproducibility Standards

Q. What steps ensure reproducibility in this compound’s preclinical studies?

- Methodological Answer :

- Detailed protocols : Document equipment calibration, reagent lot numbers, and environmental controls (e.g., humidity) .

- Open science : Share synthetic routes on platforms like ChemRxiv and deposit spectral data in PubChem .

- Negative controls : Include vehicle-only groups and blinded assessments to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.